Methyl 9-decenoate

概述

描述

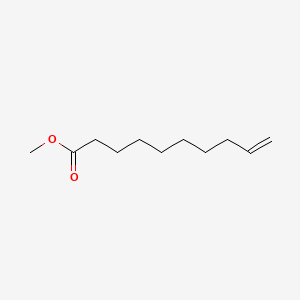

Methyl 9-decenoate is an organic compound with the molecular formula C11H20O2. It is an ester derived from 9-decenoic acid and methanol. This compound is characterized by a long carbon chain with a double bond at the ninth position and a methyl ester functional group. This compound is commonly used in various chemical reactions and industrial applications due to its unique structure and reactivity .

准备方法

Synthetic Routes and Reaction Conditions: Methyl 9-decenoate is typically synthesized through olefin metathesis reactions. One common method involves the metathesis of unsaturated fatty acids, such as methyl oleate, using ruthenium-based catalysts. The reaction conditions often include mild temperatures and pressures to ensure high selectivity and yield .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale metathesis processes. These processes utilize renewable feedstocks like vegetable oils and fatty acid methyl esters. The metathesis reaction is followed by purification steps to isolate the desired product .

化学反应分析

Types of Reactions: Methyl 9-decenoate undergoes various chemical reactions, including:

Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

Oxidation: Reagents like peracids or hydrogen peroxide are used under mild conditions.

Reduction: Catalytic hydrogenation or metal hydrides are commonly employed.

Substitution: Nucleophiles such as amines or alcohols are used in the presence of catalysts.

Major Products Formed:

Epoxides and diols: from oxidation.

Alcohols: from reduction.

Amides and different esters: from substitution reactions.

科学研究应用

Biodiesel Production

Methyl 9-decenoate is primarily studied for its potential as a biodiesel component. Its properties contribute to improved fuel characteristics:

- Higher Energy Content : Compared to traditional biodiesel sources.

- Lower Emissions : Studies indicate that biodiesel blends containing this compound exhibit reduced NOx emissions compared to conventional diesel fuels .

Case Study: Combustion Characteristics

Research conducted at Lawrence Livermore National Laboratory demonstrated that this compound's combustion characteristics can be modeled effectively, showing its potential as an alternative fuel source. The study compared its oxidation kinetics to those of other biodiesel fuels, revealing favorable combustion properties under various conditions .

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves as an excipient or carrier for active pharmaceutical ingredients (APIs). Its fatty acid structure enhances drug solubility and bioavailability, making it valuable in drug formulations:

- Stability Improvement : Enhances the stability of sensitive compounds.

- Bioavailability Enhancement : Facilitates better absorption in biological systems .

Agricultural Applications

This compound has been investigated for its potential as a biopesticide and growth enhancer. Preliminary studies suggest:

- Insecticidal Properties : Research indicates activity against pests such as the red flour beetle (Tribolium castaneum) and potential antimicrobial properties .

- Plant Growth Promotion : Derivatives of this compound may interact beneficially with plant metabolic pathways, enhancing growth and resistance to diseases.

Analytical Chemistry

Due to its well-defined chemical structure, this compound is used as a reference standard in analytical techniques like Gas Chromatography (GC). This application is crucial for:

- Identifying Unknown Compounds : Assists in quantifying compounds with similar properties.

- Quality Control : Ensures consistency in biodiesel production and other applications.

作用机制

The mechanism of action of methyl 9-decenoate involves its interaction with molecular targets through its ester and alkene functional groups. The ester group can undergo hydrolysis to release 9-decenoic acid, which can further participate in various biochemical pathways. The double bond in the alkene group allows for reactions such as metathesis and polymerization, contributing to its versatility in chemical synthesis .

相似化合物的比较

Methyl oleate: An ester of oleic acid with a similar structure but a longer carbon chain.

Methyl linoleate: An ester of linoleic acid with two double bonds.

Methyl stearate: A saturated ester with no double bonds.

Uniqueness: Methyl 9-decenoate is unique due to its specific position of the double bond and the presence of the ester group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, this compound offers a balance of reactivity and stability, making it suitable for various applications .

属性

IUPAC Name |

methyl dec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3H,1,4-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIGSHCJXYGFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365139 | |

| Record name | methyl 9-decenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25601-41-6 | |

| Record name | Methyl 9-decenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25601-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 9-decenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025601416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Decenoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | methyl 9-decenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl dec-9-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.189.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 9-decenoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K2M7ZTD5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is methyl 9-decenoate, and how is it produced?

A1: this compound is a fatty acid methyl ester primarily produced through the ethenolysis of methyl oleate, a common component of vegetable oils like palm oil [, , ]. This reaction involves breaking the carbon-carbon double bond in methyl oleate and adding ethylene across it, yielding this compound and 1-decene [, , ]. The reaction is typically catalyzed by ruthenium-based Grubbs catalysts [, ] or molybdenum-based catalysts [, ].

Q2: Why is there interest in producing this compound from renewable sources?

A2: this compound is considered a valuable platform chemical. Its production from renewable resources like vegetable oils offers a sustainable alternative to petroleum-based routes [, , ]. This aligns with growing efforts to reduce reliance on fossil fuels and develop environmentally friendly processes [, , ].

Q3: What are the potential applications of this compound?

A3: this compound is primarily considered a valuable building block for synthesizing various products:

- Monomer for Polymers: It can be used as a monomer for producing polymers with potential applications in enhanced oil recovery (EOR) [].

- Fine Chemicals and Pharmaceuticals: It serves as an intermediate in the production of pheromones and other fine chemicals []. It's also explored as a potential building block for poly(amide-hydroxyurethane)s, which have applications in various industries [].

- Biodiesel Surrogate: this compound is studied as a component of biodiesel surrogate fuels, helping researchers understand the combustion characteristics of biodiesel and improve engine design [, , , , , , , ].

Q4: What is the molecular formula and molecular weight of this compound?

A4: The molecular formula of this compound is C11H20O2, and its molecular weight is 184.28 g/mol.

Q5: What spectroscopic techniques are used to characterize this compound?

A5: Several spectroscopic methods help identify and confirm the structure of this compound:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information about the carbon-hydrogen framework of the molecule [].

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups present in the molecule, such as the ester group (C=O) and the double bond (C=C) in this compound [].

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to separate and identify this compound in a mixture and confirm its molecular weight [].

Q6: How does the choice of catalyst influence the ethenolysis of methyl oleate to produce this compound?

A6: Different catalysts exhibit varying activity, selectivity, and stability in the ethenolysis reaction.

- Molybdenum-Based Catalysts: Molybdenum-based catalysts, particularly MonoAryloxide-Pyrrolide (MAP) complexes, are also explored for their high Z-selectivity in olefin metathesis reactions, including ethenolysis [, ]. They have shown promising activity and selectivity in converting methyl oleate to this compound [, ].

Q7: What factors can affect the yield and selectivity of this compound in ethenolysis reactions?

A7: Several factors can significantly impact the reaction outcome:

- Temperature: The reaction temperature also plays a role. While higher temperatures can increase reaction rates, they can also negatively impact the equilibrium conversion of methyl oleate [].

Q8: How is computational chemistry used in research related to this compound?

A8: Computational methods are valuable tools for understanding reaction mechanisms, predicting reaction outcomes, and designing new catalysts. For instance:

- Kinetic Modeling: Researchers use kinetic models to simulate the ethenolysis reaction, studying the influence of different parameters on reaction rates and product yields [].

- Molecular Modeling: Molecular modeling techniques help visualize and understand the interaction between catalysts and reactants at a molecular level, providing insights into the origin of selectivity in metathesis reactions [].

- Combustion Simulations: Computational fluid dynamics (CFD) simulations, coupled with chemical kinetics mechanisms for biodiesel surrogates like this compound, are used to study the combustion characteristics of biodiesel fuels in engines [, , ]. These simulations help in predicting engine performance, emissions, and optimize engine designs for biodiesel utilization [, , ].

Q9: Are there any efforts to improve the sustainability of this compound production?

A10: Research focuses on developing more efficient catalysts that operate under milder conditions, reducing energy consumption and waste generation []. Exploring alternative feedstocks for biodiesel production, such as waste cooking oils, can also contribute to the sustainability of the process [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。